1-Bromododec-3-ene
Description
Properties
CAS No. |
62936-19-0 |
|---|---|
Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-bromododec-3-ene |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-12H2,1H3 |
InChI Key |
MQLMJMLDYCCOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCBr |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Bromododec 3 Ene
Electrophilic Addition Reactions at the Alkene Moiety
The carbon-carbon double bond in 1-Bromododec-3-ene is a region of high electron density, making it susceptible to attack by electrophiles. numberanalytics.com This reactivity leads to addition reactions where the π-bond is broken and two new σ-bonds are formed.
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to an alkene is a classic example of an electrophilic addition reaction. wikipedia.org When a non-polar molecule like Br₂ approaches the electron-rich double bond of this compound, the π-electrons of the alkene repel the electrons in the Br-Br bond, inducing a dipole. libretexts.orgsavemyexams.comyoutube.com The bromine atom closer to the double bond becomes partially positive (electrophilic), and the farther one becomes partially negative.
The mechanism proceeds in two main steps:
Formation of a Bromonium Ion: The nucleophilic π-bond of the alkene attacks the electrophilic bromine atom, causing the heterolytic cleavage of the Br-Br bond. Instead of forming a discrete carbocation, the bromine atom forms a cyclic, three-membered ring intermediate known as a bromonium ion. wikipedia.orglibretexts.orgpressbooks.pub This bridged ion is significant because it prevents carbocation rearrangements and dictates the stereochemical outcome of the reaction. libretexts.org
Nucleophilic Attack: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It attacks one of the two carbons of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium bridge, a process known as backside attack. wikipedia.orglibretexts.orglibretexts.org
This two-step mechanism, proceeding through a cyclic halonium ion, ensures that the two bromine atoms add to opposite faces of the original double bond, resulting in anti-addition. libretexts.orgmasterorganicchemistry.com
When an unsymmetrical reagent like a hydrogen halide (H-X) adds across the double bond of this compound, the reaction's orientation is governed by the principle of forming the most stable carbocation intermediate. libretexts.orglibretexts.org This principle is summarized by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the double bond is between C3 and C4. Protonation can lead to two possible carbocations:
Pathway A: Proton adds to C4, forming a secondary carbocation at C3.
Pathway B: Proton adds to C3, forming a primary carbocation at C4.
The secondary carbocation (Pathway A) is more stable than the primary one (Pathway B). Therefore, the addition of HBr to this compound will predominantly yield 3,4-dibromododecane. libretexts.orgyoutube.com This preference for the formation of one constitutional isomer over another is known as regioselectivity. masterorganicchemistry.comchemistrysteps.com
From a stereochemical perspective, the addition of halogens like Br₂ is stereoselective, exclusively yielding the anti-addition product. libretexts.orgmasterorganicchemistry.com The addition of HBr, proceeding through a planar carbocation intermediate, is typically not stereoselective and can lead to a mixture of syn- and anti-addition products, resulting in a racemic mixture if new chiral centers are formed. libretexts.org
The solvent in which an electrophilic addition is conducted can significantly influence the final product. While inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) simply provide a medium for the reaction, nucleophilic solvents can actively participate in the mechanism. libretexts.orgmsu.edu
For instance, if the bromination of this compound is carried out in water, water molecules, being present in much higher concentration than the bromide ion, can act as the nucleophile. libretexts.orgdocbrown.info The water molecule will attack the bromonium ion intermediate, leading to the formation of a bromohydrin after deprotonation. Similarly, using an alcohol as a solvent results in the formation of a bromoether. masterorganicchemistry.commsu.edu
Strong acid catalysts are often required for the addition of weak electrophiles, such as water. In the acid-catalyzed hydration of an alkene, a hydronium ion (H₃O⁺) protonates the double bond to form a carbocation, which is then attacked by water. savemyexams.commsu.edu
| Solvent | Solvent Type | Major Product |
|---|---|---|
| Dichloromethane (CH₂Cl₂) | Inert | 3,4-Dibromo-1-chlorododecane |
| Water (H₂O) | Nucleophilic, Protic | 1-Bromo-4-bromododecan-3-ol (Bromohydrin) |
| Methanol (CH₃OH) | Nucleophilic, Protic | 1,4-Dibromo-3-methoxydodecane (Bromoether) |
Nucleophilic Substitution Reactions Involving the Bromine Center
The carbon-bromine bond in this compound is polar, with the carbon atom bearing a partial positive charge, making it an electrophilic center for nucleophilic attack. As a primary allylic halide, its reactivity is nuanced, with potential for both SN1 and SN2 mechanisms.
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. libretexts.org The two primary mechanisms are SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular).
SN2 Mechanism: As a primary halide, this compound is sterically unhindered, a key factor favoring the SN2 pathway. masterorganicchemistry.compressbooks.pub This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. chemicalnote.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com Strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions. brainkart.comkhanacademy.org
SN1 Mechanism: Despite being a primary halide, the allylic position of the C-Br bond allows for the formation of a resonance-stabilized allylic carbocation if the bromide ion departs first. masterorganicchemistry.com This stability makes an SN1 pathway possible, which is typically disfavored for primary halides. masterorganicchemistry.comkhanacademy.org The SN1 mechanism is a two-step process: a slow, rate-determining ionization to form a carbocation, followed by a rapid attack by the nucleophile. masterorganicchemistry.comvaia.com The rate depends only on the substrate concentration. chemicalnote.com Weak nucleophiles and polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation intermediate promote the SN1 mechanism. brainkart.comkhanacademy.org
The choice between SN1 and SN2 for this compound is therefore highly dependent on the reaction conditions.
Whenever nucleophilic substitution is possible, a competing reaction, elimination, must also be considered. pressbooks.pub In elimination reactions, a small molecule (like HBr) is removed from the substrate to form a new π-bond. The primary elimination pathways are E1 and E2.
E2 Mechanism: This pathway is bimolecular and concerted, requiring a strong base to abstract a proton from the carbon adjacent to the leaving group while the leaving group departs. For this compound, a strong, sterically hindered base like potassium tert-butoxide [(CH₃)₃CO⁻K⁺] would favor the E2 mechanism over SN2, leading to the formation of dodeca-1,3-diene. pressbooks.pubmasterorganicchemistry.com
E1 Mechanism: This pathway is unimolecular and proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com Therefore, E1 and SN1 reactions are always in competition. pressbooks.pub Conditions that favor SN1 (weak nucleophile/weak base, polar protic solvent) will also lead to some E1 product. Increasing the reaction temperature generally favors elimination over substitution. pressbooks.pubmasterorganicchemistry.com
The product selectivity between substitution and elimination is primarily controlled by the nature of the attacking species. Strong, non-bulky nucleophiles favor substitution, whereas strong, bulky bases favor elimination.
| Reagent | Classification | Predominant Mechanism | Major Product(s) |
|---|---|---|---|
| NaI in Acetone | Strong Nucleophile, Weak Base | SN2 | 1-Iodododec-3-ene |
| CH₃CH₂OH (Ethanol) | Weak Nucleophile, Weak Base | SN1 / E1 | 1-Ethoxydodec-3-ene / Dodeca-1,3-diene |
| (CH₃)₃CO⁻K⁺ (Potassium tert-butoxide) | Strong, Bulky Base | E2 | Dodeca-1,3-diene |
| NaOH | Strong Nucleophile, Strong Base | SN2 / E2 | Dodec-3-en-1-ol / Dodeca-1,3-diene |
Olefination Reactions Utilizing Bromoalkene Substrates
Olefination reactions are fundamental processes in organic synthesis for the construction of carbon-carbon double bonds (C=C). While this compound is an existing alkene, the principles of olefination are crucial for synthesizing its core structure or more complex analogues.
The Peterson olefination is a powerful method for creating alkenes from α-silyl carbanions and carbonyl compounds (ketones or aldehydes). wikipedia.orgorganicreactions.org A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can often be isolated. organic-chemistry.org The stereochemical outcome of the reaction can be controlled by the conditions used to eliminate this intermediate. wikipedia.org
The general mechanism involves the addition of the α-silyl carbanion to the carbonyl compound, forming two diastereomeric β-hydroxysilane alkoxides. Upon workup, these can be isolated as β-hydroxysilane intermediates. organic-chemistry.org The subsequent elimination step dictates the stereochemistry of the resulting alkene:
Acid-catalyzed elimination proceeds via an anti-elimination pathway, typically yielding the E-alkene. organic-chemistry.orgorganic-chemistry.org
Base-catalyzed elimination proceeds via a syn-elimination pathway, yielding the Z-alkene. organic-chemistry.orgorganic-chemistry.org
This dual pathway provides a significant advantage, as either the E- or Z-isomer of an alkene can be selectively prepared from the same β-hydroxysilane precursor by choosing the appropriate elimination conditions. wikipedia.org The steric bulk of the silyl (B83357) group, such as the tert-butyldiphenylsilyl group, can enhance the diastereoselectivity of the initial addition step. organic-chemistry.org
Table 1: Stereocontrol in Peterson Olefination Elimination
| Condition | Elimination Pathway | Predominant Alkene Isomer |
|---|---|---|
| Acidic (e.g., H₂SO₄, KHSO₄) | anti-elimination | E-alkene |
| Basic (e.g., NaH, KH) | syn-elimination | Z-alkene |
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting carbonyl compounds into alkenes. wikipedia.orgumass.edu
The Wittig Reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. commonorganicchemistry.commasterorganicchemistry.com The ylide reacts with an aldehyde or ketone through a cycloaddition mechanism to form a transient oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. umass.edu The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide:
Non-stabilized ylides (with alkyl substituents) generally react under kinetic control to produce (Z)-alkenes. wikipedia.orgorganic-chemistry.org
Stabilized ylides (with electron-withdrawing groups like esters or ketones) are more stable and react under thermodynamic control to give (E)-alkenes. wikipedia.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are more nucleophilic than analogous Wittig ylides. wikipedia.org These are generated by deprotonating phosphonate esters. youtube.com The HWE reaction typically shows excellent selectivity for the formation of (E)-alkenes, especially when stabilized phosphonates are used. nrochemistry.comorganic-chemistry.orgresearchgate.net A significant practical advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating easy removal from the reaction mixture. wikipedia.org
Table 2: Comparison of Wittig and HWE Reactions for Olefination
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine Oxide (often difficult to remove) | Dialkyl Phosphate (water-soluble) |
| Reactivity | Highly reactive | More nucleophilic, less basic than Wittig ylides |
| Stereoselectivity | Dependent on ylide stability (Z for non-stabilized, E for stabilized) | Generally high E-selectivity |
Modern synthetic chemistry has seen the development of catalytic olefination methods that offer alternative pathways for C=C bond formation. One notable advancement is the use of visible-light photoredox catalysis. nih.gov This methodology can facilitate the olefination of alkyl halides with aldehydes under mild conditions. For a substrate like this compound, its alkyl bromide moiety could, in principle, be activated via a photoredox cycle. The mechanism often involves a single electron transfer from an excited photocatalyst to the alkyl halide, generating an alkyl radical. This radical then engages with the carbonyl compound, ultimately leading to the formation of an alkene. nih.gov These methods expand the toolkit for olefination, providing pathways that are often compatible with a wider range of functional groups and proceed under operationally simple and mild conditions. nih.gov
Transition Metal-Catalyzed Functionalization and Coupling Reactions
The presence of both an alkene and an allylic bromide makes this compound an excellent substrate for transition metal-catalyzed reactions, which can selectively form new carbon-carbon or carbon-heteroatom bonds at the C-Br position.
Cross-coupling reactions are among the most powerful tools for C-C bond formation, and several named reactions are relevant to the functionalization of this compound. nih.gov
Heck Reaction : This reaction typically couples an aryl or vinyl halide with an alkene using a palladium catalyst. wikipedia.orgorganic-chemistry.org While this compound is an alkyl halide, its alkene moiety could potentially serve as the coupling partner for an aryl or vinyl halide, leading to more complex diene structures. The reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination. numberanalytics.comlibretexts.org
Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The allylic bromide of this compound is a suitable electrophile for this reaction, allowing for the formation of a new C-C bond by coupling with a variety of organoboron reagents. libretexts.org
Sonogashira Reaction : This reaction couples a terminal alkyne with an aryl or vinyl halide using palladium and copper co-catalysts. organic-chemistry.orgwikipedia.orglibretexts.org While the classic Sonogashira reaction is not typically used with alkyl halides, recent advancements have expanded its scope to include C(sp³)–C(sp) coupling, making it potentially applicable to substrates like this compound. sustech.edu.cn
Negishi Reaction : The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its effectiveness in coupling sp³-hybridized carbons. nih.gov Therefore, the C-Br bond in this compound can be readily coupled with various organozinc reagents to form new C-C bonds. wikipedia.orgnih.gov
Table 3: Overview of Cross-Coupling Reactions Relevant to this compound
| Reaction Name | Electrophile (from this compound) | Nucleophile | Catalyst System | Bond Formed |
|---|---|---|---|---|
| Suzuki | C(sp³)-Br | Organoboron Reagent | Pd complex + Base | C(sp³)-C(sp²), C(sp³)-C(sp³) |
| Negishi | C(sp³)-Br | Organozinc Reagent | Pd or Ni complex | C(sp³)-C(sp²), C(sp³)-C(sp³) |
| Sonogashira (modern variant) | C(sp³)-Br | Terminal Alkyne | Pd complex + Cu(I) | C(sp³)-C(sp) |
| Heck | Alkene moiety | Aryl/Vinyl Halide | Pd complex + Base | C(sp²)-C(sp²) |
The bifunctional nature of this compound allows for selective chemical transformations targeting either the alkene or the alkyl bromide group, provided the appropriate reagents and conditions are chosen.
Functionalization of the Alkyl Bromide: The C-Br bond is the primary site for nucleophilic substitution and organometallic reactions. The cross-coupling reactions discussed previously (Suzuki, Negishi) are prime examples of selective functionalization at this position. Other transformations include:
Nucleophilic Substitution (Sₙ2): Reaction with nucleophiles such as cyanides, azides, or alkoxides can replace the bromine atom to introduce new functional groups.
Grignard Reagent Formation: Treatment with magnesium metal would convert the alkyl bromide into a Grignard reagent, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).
Functionalization of the Alkene: The C=C double bond can undergo a variety of addition reactions, often leaving the C-Br bond intact, especially under neutral or mildly acidic/basic conditions. These reactions include:
Halogenation: Addition of Br₂ or Cl₂ across the double bond to form a dihaloalkane.
Epoxidation: Reaction with a peroxy acid (like m-CPBA) to form an epoxide.
Dihydroxylation: Conversion to a diol using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).
Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond to yield an alcohol.
The ability to selectively target one functional group while preserving the other is a key strategy in the synthesis of complex molecules derived from this compound. nih.gov
Catalytic Hydrogenation and Hydroboration Methodologies
The double bond in this compound is susceptible to addition reactions, including catalytic hydrogenation and hydroboration, which proceed with distinct regioselectivity and stereochemistry.
Catalytic Hydrogenation
Catalytic hydrogenation of an alkene involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, resulting in a saturated alkane. wordpress.comnih.gov This reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. wordpress.comlibretexts.org For this compound, this process would yield 1-bromododecane (B92323).
The reaction mechanism involves the alkene and hydrogen adsorbing onto the surface of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel (Ni). wordpress.comprinceton.edu The catalyst facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the carbons of the double bond. wordpress.com
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | H₂, Pd/C | 1-Bromododecane | Catalytic Hydrogenation |
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.com The reaction is also a syn-addition. masterorganicchemistry.com
In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the double bond of this compound. The boron atom attaches to the less sterically hindered carbon (C-4), and a hydrogen atom adds to the more substituted carbon (C-3). Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. masterorganicchemistry.com This sequence of reactions on this compound would yield 1-bromododecan-4-ol.
| Reactant | Reagents | Intermediate | Final Product |
|---|---|---|---|
| This compound | 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | 1-Bromododecan-4-ol |
Pericyclic Reactions, Including Ene and Retro-Ene Pathways
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ntu.edu.sg They are characterized by a redistribution of bonding electrons in a single step. researchgate.net
Ene Reaction
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). libretexts.org In this reaction, a new sigma bond is formed, the double bond of the ene shifts, and there is a 1,5-hydrogen shift. libretexts.org this compound can serve as the ene component due to the presence of allylic hydrogens at the C-2 and C-5 positions.
The reactivity in an ene reaction is influenced by the electronic nature of the reactants, with electron-donating groups on the ene and electron-withdrawing groups on the enophile generally increasing the reaction rate. nih.gov For example, if this compound were to react with an enophile like maleic anhydride, the allylic hydrogen would be transferred to the enophile, a new carbon-carbon bond would form, and the double bond in the dodecene chain would shift.
Retro-Ene Pathway
The retro-ene reaction is the microscopic reverse of the ene reaction and typically involves the fragmentation of a molecule to form two smaller unsaturated molecules. marmacs.orgyoutube.com This process is often driven by the formation of a thermodynamically stable small molecule, such as carbon dioxide or dinitrogen. libretexts.org For this compound to be a product of a retro-ene reaction, a larger precursor molecule would be required that, upon heating, could fragment in a concerted manner to yield this compound and another stable molecule.
Free Radical Reaction Mechanisms Involving Bromoalkenes
Free radical reactions involve intermediates with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org Bromoalkenes can participate in various free radical reactions.
Free Radical Addition of HBr
The addition of hydrogen bromide (HBr) to alkenes in the presence of peroxides (ROOR) proceeds via a free radical mechanism and exhibits anti-Markovnikov regioselectivity. masterorganicchemistry.compharmaguideline.com This is in contrast to the ionic addition of HBr, which follows Markovnikov's rule.
The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. masterorganicchemistry.com The bromine radical then adds to the less substituted carbon of the double bond in this compound (C-4), forming a more stable secondary carbon radical at C-3. This carbon radical then abstracts a hydrogen atom from another HBr molecule to yield the final product, 1,4-dibromododecane, and regenerate a bromine radical to continue the chain reaction. masterorganicchemistry.com
| Step | Description | Example with this compound |
|---|---|---|
| Initiation | Formation of bromine radical from HBr and peroxides. | ROOR → 2RO• RO• + HBr → ROH + Br• |
| Propagation | Addition of Br• to the alkene and subsequent H abstraction. | Br• + CH₃(CH₂)₇CH=CHCH₂CH₂Br → CH₃(CH₂)₇CH(Br)ĊHCH₂CH₂Br CH₃(CH₂)₇CH(Br)ĊHCH₂CH₂Br + HBr → CH₃(CH₂)₇CH(Br)CH₂CH₂CH₂Br + Br• |
| Termination | Combination of radicals. | Br• + Br• → Br₂ 2 R• → R-R |
Allylic Bromination
Alkenes can undergo bromination at the allylic position via a free radical mechanism, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. This reaction is highly selective for the substitution of an allylic hydrogen. This compound has two allylic positions (C-2 and C-5). Reaction with NBS would likely lead to a mixture of 1,2-dibromododec-3-ene and 1,5-dibromododec-3-ene, with the relative amounts depending on the stability of the allylic radical intermediates.
Free Radical Polymerization
Alkenes can undergo polymerization through a free radical mechanism, where monomer units add to a growing polymer chain that has a radical at its active end. ntu.edu.sg This process is initiated by a radical species, often generated from a peroxide. ntu.edu.sg While simple alkenes readily polymerize, the presence of the bromo substituent in this compound could influence the polymerization process. The propagation step would involve the addition of the growing polymer radical to the double bond of a this compound monomer in a way that generates the more stable radical intermediate. libretexts.org
Applications of 1 Bromododec 3 Ene As a Synthetic Building Block
Precursor in Natural Product Synthesis
The strategic placement of a reactive bromine atom and a nucleophilic double bond makes 1-Bromododec-3-ene a valuable precursor for the assembly of intricate natural products.
Strategic Role in Constructing Complex Molecular Architectures
While specific, extensively documented total syntheses employing this compound as a key starting material are not widespread in readily available literature, its potential is evident. The bromo-functionalized end allows for the formation of carbon-carbon bonds through various coupling reactions, such as Grignard, Suzuki, or Sonogashira couplings, enabling the extension of the carbon chain. Simultaneously, the alkene moiety can undergo a range of transformations including epoxidation, dihydroxylation, or metathesis, which are pivotal in the construction of complex cyclic or polyfunctionalized systems. For instance, a related compound, (E)-1-bromododec-2-ene, has been utilized in the synthesis of dihydroisocoumarins, where the double bond's position is crucial for subsequent cyclization reactions. nih.gov
Synthesis of Biologically Relevant Molecules (e.g., Pheromones, Polyenes)
Long-chain alkenyl bromides are common intermediates in the synthesis of insect pheromones and polyenes, which are often characterized by their specific double bond geometry and chain length. Although direct syntheses of pheromones using this compound are not prominently reported, the general strategies employed in pheromone synthesis are applicable. For example, the synthesis of the sex pheromone of the peach leafminer moth involves the use of 12-Bromododec-1-ene, a constitutional isomer of this compound. This highlights the utility of such bromoalkenes in building the carbon backbone of these semiochemicals. The synthesis of polyenes, which are characterized by multiple conjugated double bonds, can also be envisaged using this compound as a starting point for iterative cross-coupling reactions.
Intermediate in Polymer Chemistry and Material Science
The dual functionality of this compound suggests its potential, though currently underexplored, as an intermediate in the fields of polymer chemistry and material science.
Monomer for Controlled Polymerization Techniques
In principle, this compound could serve as a monomer in various polymerization reactions. libretexts.orgchemrevise.org The terminal alkene can participate in addition polymerization, while the bromo-group could be used to initiate or terminate polymerization, or as a site for post-polymerization modification. This could allow for the synthesis of polymers with controlled architectures and functionalities. The degree of polymerization, which dictates the physical properties of the resulting polymer, could potentially be controlled by the reaction conditions. wikipedia.org
Development of Functionalized Materials
The ability to incorporate this compound into a polymer backbone would pave the way for the development of functionalized materials. The bromine atom can be substituted with various functional groups, leading to materials with tailored properties such as altered hydrophobicity, thermal stability, or chemical reactivity. These functionalized polymers could find applications in coatings, adhesives, or as new composite materials.
Contribution to Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org While there is no specific research detailing the use of this compound in this field, its derivatives could be designed to participate in self-assembly processes. By introducing moieties capable of hydrogen bonding or other non-covalent interactions, it is conceivable that this compound could be a component of larger, well-ordered supramolecular structures. The long alkyl chain could drive hydrophobic interactions, a key factor in the self-assembly of molecules in aqueous environments.
Building Block for Self-Assembly Processes of Organic Compounds
The self-assembly of molecules into ordered one-dimensional nanostructures is driven by a combination of non-covalent interactions, including hydrophobic effects and hydrogen bonding. acs.org Long-chain hydrocarbons, such as the dodecenyl group in this compound, play a crucial role in these processes. The hydrophobic collapse of these alkyl chains is a primary driver for aggregation in aqueous environments, leading to the formation of micelles, nanofibers, and other supramolecular structures. acs.org
While specific research detailing the self-assembly of this compound itself is not extensively documented, the principles governing the self-assembly of similar long-chain bromoalkanes provide a strong theoretical framework. For instance, the self-assembly of short 1-bromoalkanes on surfaces like graphite (B72142) has been shown to be influenced by the interplay between the alkyl chain and the bromine atom, which can act as an extension of the carbon backbone. acs.org In solution, long-chain 1-bromoalkanes can be incorporated into lipid-like ionic liquid structures to form cocrystals, where van der Waals interactions between the alkyl tails are a key cohesive force. nsf.gov This suggests that this compound could be utilized to introduce a long hydrophobic tail into a molecule, thereby programming it for self-assembly processes. The double bond within the chain offers a site for further functionalization, allowing for the creation of more complex amphiphilic structures that can self-assemble into a variety of morphologies. mdpi.comnih.gov
The synthesis of amphiphilic block copolymers, for example, often involves the polymerization of monomers functionalized with hydrophobic tails. mdpi.com this compound could serve as a precursor to such monomers, where the bromo group is displaced to attach the hydrocarbon chain to a polymerizable head group. These resulting polymers would then self-assemble in solution due to the hydrophobic nature of the dodecenyl chain.
| Interaction Type | Role in Self-Assembly | Relevance of this compound |
| Hydrophobic Interactions | Drives the aggregation of nonpolar chains in aqueous media. | The C12 chain of this compound provides a significant hydrophobic component. acs.org |
| Van der Waals Forces | Contribute to the cohesion between adjacent alkyl chains in assembled structures. | The long alkyl chain maximizes these interactions. nsf.gov |
| Halogen Bonding | The bromine atom can participate in halogen bonding, influencing packing in the solid state. | The bromo- functionality offers a site for directional interactions. researchgate.net |
Design and Synthesis of Molecular Recognition Systems
Molecular recognition relies on the specific and selective binding between a host and a guest molecule, driven by a variety of non-covalent interactions. taylorandfrancis.com The design of synthetic host molecules often involves creating a pre-organized cavity or surface that is complementary in size, shape, and chemical properties to the target guest. Long alkyl chains derived from molecules like this compound can be incorporated into host structures to create hydrophobic pockets or to enhance the solubility of the host in nonpolar environments.
The synthesis of macrocyclic hosts, such as crown ethers, cryptands, and cyclophanes, is a cornerstone of molecular recognition chemistry. tsinghua.edu.cn These molecules can be functionalized with alkyl chains to modulate their recognition properties and solubility. While direct examples using this compound are not prevalent, the general strategies for synthesizing functionalized macrocycles often involve the alkylation of a core structure with an appropriate alkyl halide. cam.ac.ukwhiterose.ac.uk For example, the synthesis of lipophilic crown ethers for membrane transport and ion-selective electrodes relies on the attachment of long hydrocarbon chains to enhance their lipid solubility. researchgate.net
Furthermore, the bromine atom of this compound can be a versatile synthetic handle. It can be converted into other functional groups, such as azides for "click" chemistry or organometallic reagents, which can then be used to construct complex host molecules. mdpi.comrsc.org For instance, a fullerene-functionalized host for ion-pair recognition was synthesized, demonstrating how a hydrophobic scaffold can be used to spatially separate binding domains. researchgate.net The dodecenyl chain from this compound could serve a similar role in positioning recognition motifs within a larger supramolecular assembly.
The development of molecular sensors is another area where this compound could be a useful building block. rsc.org By attaching the dodecenyl group to a chromophore or fluorophore, a sensor could be designed to partition into a specific microenvironment, such as a cell membrane, allowing for the detection of analytes in that location.
| Host Architecture | Potential Role of this compound | Key Synthetic Transformations |
| Functionalized Macrocycles | Introduction of a lipophilic tail to enhance solubility and create hydrophobic binding sites. | Nucleophilic substitution at the bromine atom. cam.ac.ukwhiterose.ac.uk |
| Fullerene Derivatives | Spatially separating recognition motifs on a hydrophobic scaffold. | Conversion of the bromo group to other functionalities for attachment to the fullerene. researchgate.net |
| Molecular Sensors | Anchoring a signaling unit to a specific microenvironment. | Attachment of the dodecenyl chain to a chromophore or fluorophore. rsc.org |
Advanced Spectroscopic Analysis and Characterization of 1 Bromododec 3 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 1-Bromododec-3-ene. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, a complete and unambiguous assignment of all protons and carbons can be achieved.
High-Resolution ¹H and ¹³C NMR for Detailed Structural Elucidation
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shift (δ), multiplicity (splitting pattern), and integration (for ¹H NMR) are key parameters for structural analysis.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The olefinic protons (on C3 and C4) will resonate in the downfield region typical for alkenes (δ 5.0-6.0 ppm). Protons on the carbon adjacent to the bromine atom (C1) will also be shifted downfield (δ ~3.4-4.0 ppm) due to the electronegativity of bromine. The remaining aliphatic protons will appear in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. libretexts.org The carbons of the double bond (C3 and C4) are expected to resonate in the characteristic alkene region (δ ~120-140 ppm). libretexts.org The carbon atom bonded to the bromine (C1) will appear at a lower field (δ ~30-45 ppm) compared to a simple alkane, a direct result of the halogen's deshielding effect. docbrown.info The remaining saturated carbon atoms will have chemical shifts in the typical aliphatic range (δ ~10-35 ppm). libretexts.orgcareerendeavour.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | ~ 3.9 - 4.1 | Doublet | ~ 33 - 36 |
| C2 (-CH₂-) | ~ 2.5 - 2.7 | Quartet | ~ 35 - 38 |
| C3 (=CH-) | ~ 5.5 - 5.8 | Multiplet | ~ 125 - 128 |
| C4 (=CH-) | ~ 5.3 - 5.6 | Multiplet | ~ 132 - 135 |
| C5 (-CH₂-) | ~ 1.9 - 2.1 | Quartet | ~ 32 - 34 |
| C6-C11 (-CH₂-) | ~ 1.2 - 1.4 | Multiplet | ~ 22 - 31 |
| C12 (-CH₃) | ~ 0.8 - 0.9 | Triplet | ~ 14 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complex structure of this compound by establishing correlations between nuclei. youtube.comscribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H1 with H2, H2 with H3, H3 with H4, H4 with H5, and so on along the carbon chain. This technique is crucial for tracing the connectivity of the entire spin system from one end of the molecule to the other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). emerypharma.comcolumbia.edu It allows for the unambiguous assignment of each carbon signal by correlating it with its directly bonded, and often previously assigned, proton. For example, the proton signal at ~3.9 ppm would show a cross-peak to the carbon signal at ~33 ppm, confirming the C1 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In this compound, HMBC would show correlations from the H1 protons to C2 and C3, and from the olefinic proton H3 to C1, C2, and C5, thereby confirming the position of the double bond and the bromo-substituent.
Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure, confirming the atomic connectivity and aiding in the stereochemical assignment of the double bond (E/Z isomerism).
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. libretexts.org The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation. The mass spectrum of this compound would be expected to show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of signals of nearly equal intensity, M⁺ and (M+2)⁺. youtube.com
Key fragmentation pathways would include:
Loss of a bromine radical: [M - Br]⁺, resulting in a C₁₂H₂₃⁺ fragment.
Allylic cleavage: Fission of the C4-C5 bond is favorable due to the stability of the resulting allylic carbocation. This would produce a prominent peak corresponding to [C₄H₆Br]⁺.
Loss of HBr: A peak corresponding to [M - HBr]⁺ is also common for alkyl halides.
Alkyl chain fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ groups) is characteristic of the fragmentation of the long hydrocarbon chain. libretexts.org
Interactive Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 248/250 | [C₁₂H₂₃Br]⁺ | Molecular Ion (M⁺ / M+2⁺) |
| 169 | [C₁₂H₂₃]⁺ | Loss of •Br |
| 135/137 | [C₄H₆Br]⁺ | Allylic Cleavage |
| 168 | [C₁₂H₂₂]⁺• | Loss of HBr |
| 41, 55, 69, etc. | [C₃H₅]⁺, [C₄H₇]⁺, [C₅H₉]⁺ | Fragmentation of the alkyl chain |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides an extremely precise measurement of a molecule's mass, often to within a few parts per million (ppm). algimed.comrsc.org This high accuracy allows for the determination of the elemental composition of the molecular ion, serving as definitive proof of the molecular formula. uci.edu For this compound, HRMS would be used to confirm the molecular formula C₁₂H₂₃Br by comparing the experimentally measured accurate mass to the theoretically calculated mass.
Calculated Monoisotopic Mass for C₁₂H₂₃⁷⁹Br: 246.0983
Calculated Monoisotopic Mass for C₁₂H₂₃⁸¹Br: 248.0962
An experimental HRMS result matching these calculated values to within a very small error margin (e.g., < 5 ppm) would unambiguously confirm the elemental formula of the compound.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that are used to identify the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). Key characteristic absorption bands expected for this compound include:
C-H (sp²) stretch: A peak just above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹) corresponding to the C-H bonds of the alkene. docbrown.info
C-H (sp³) stretch: Stronger absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the numerous C-H bonds in the alkyl chain. wpmucdn.com
C=C stretch: A moderate absorption in the 1640-1680 cm⁻¹ region, characteristic of a carbon-carbon double bond. docbrown.info
C-Br stretch: A strong absorption in the fingerprint region, typically between 500 and 680 cm⁻¹, indicating the presence of the carbon-bromine bond.
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information about vibrational modes that involve a change in polarizability. nih.gov For this compound, the C=C stretching vibration (~1640-1680 cm⁻¹) is expected to produce a strong and sharp signal in the Raman spectrum, as the polarizability of this bond changes significantly during vibration. The C-Br stretch would also be Raman active. This technique is highly complementary to IR, as symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.
Interactive Table 3: Predicted Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |
| =C-H Stretch | 3010 - 3090 | 3010 - 3090 | Medium (IR), Medium (Raman) |
| -C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |
| C=C Stretch | 1640 - 1680 | 1640 - 1680 | Medium (IR), Strong (Raman) |
| -CH₂- Bend | 1450 - 1470 | 1450 - 1470 | Medium (IR), Medium (Raman) |
| C-Br Stretch | 500 - 680 | 500 - 680 | Strong (IR), Medium (Raman) |
Theoretical and Computational Chemistry Studies on 1 Bromododec 3 Ene
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on solving the Schrödinger equation to describe the electronic structure of a molecule. libretexts.org These calculations provide fundamental information about geometric parameters, energy levels, and electronic distribution. unipd.itchemrxiv.org
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. dergipark.org.trresearchgate.net It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 1-Bromododec-3-ene. nih.gov
For a molecule like this compound, DFT calculations can predict key properties:
Electronic Structure: DFT can map the electron density distribution, identifying electron-rich and electron-poor regions. The electronegative bromine atom and the π-system of the double bond are key features that would be analyzed. scielo.org.mx
Stability: By calculating the total electronic energy of different isomers (e.g., E and Z isomers of this compound) or various conformers, DFT can predict their relative stabilities. researchgate.net
Reactivity: DFT is used to calculate reactivity descriptors such as atomic charges and the molecular electrostatic potential (MEP). The MEP map visually indicates sites susceptible to nucleophilic or electrophilic attack. researchgate.net For an allylic bromide, this is crucial for predicting reaction pathways. researchgate.netyoutube.com Studies on similar bromo-olefins like 1-bromo-3,3,3-trifluoropropene have used DFT to investigate reaction mechanisms with radicals, which is relevant to the reactivity of the allylic position in this compound. mdpi.com
Illustrative DFT-Calculated Parameters for a Model Bromoalkene
| Parameter | Calculated Value (Illustrative) | Significance for this compound |
|---|---|---|
| Total Dipole Moment | ~2.0 Debye | Indicates overall molecular polarity, influencing solubility and intermolecular forces. |
| Mulliken Charge on Br | -0.25 e | Shows the partial negative charge on the bromine atom due to its high electronegativity. dergipark.org.tr |
| Mulliken Charge on C3 | -0.15 e | Indicates the partial negative charge on the double-bonded carbon, a potential site for electrophilic attack. |
| Mulliken Charge on C1 | +0.10 e | Shows the partial positive charge on the carbon bonded to bromine, making it a site for nucleophilic attack. |
Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. unt.edu Methods like Møller-Plesset second-order perturbation theory (MP2) and Coupled Cluster with single, double, and non-iterative triple excitations (CCSD(T)) provide higher accuracy than DFT, especially for calculating energies and describing weak intermolecular interactions. nih.gov
These high-accuracy methods are computationally expensive but are invaluable for:
Benchmarking: Results from MP2 or CCSD(T) are often used as a "gold standard" to validate the accuracy of more cost-effective methods like DFT for a specific class of molecules. nih.gov
Reaction Energetics: For studying reaction mechanisms, such as substitution or elimination pathways for this compound, CCSD(T) can provide highly accurate reaction barriers and enthalpies. mdpi.commdpi.com For example, systematic investigations on halocarbons use these methods to obtain reliable thermochemical data. unt.edunih.gov
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. masterorganicchemistry.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. masterorganicchemistry.com
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). physchemres.org In this compound, the HOMO is expected to be localized primarily around the C=C double bond.
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). physchemres.org For an allylic bromide, the LUMO often has significant contributions from the C-Br antibonding orbital (σ*), making this bond susceptible to cleavage during nucleophilic attack. wuxiapptec.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netphyschemres.org
Illustrative FMO Data for a Model Bromoalkene
| Orbital | Energy (eV) (Illustrative) | Description and Implication for Reactivity |
|---|---|---|
| HOMO | -9.5 eV | Localized on the C=C π bond. Governs reactions with electrophiles. |
| LUMO | +0.5 eV | Associated with the C-Br σ* antibonding orbital. A low energy value indicates susceptibility to nucleophilic attack. wuxiapptec.com |
| HOMO-LUMO Gap | 10.0 eV | A relatively large gap suggests good kinetic stability under standard conditions. physchemres.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations use classical mechanics (Newton's laws of motion) to model the physical movements of atoms and molecules over time. mdpi.com This approach allows for the study of the dynamic behavior and conformational landscape of flexible molecules like this compound. acs.org
The long dodecyl chain of this compound allows for a vast number of possible conformations due to rotation around its single bonds. unicamp.br MD simulations are ideal for exploring this conformational space.
By simulating the molecule's movement over nanoseconds or longer, MD can:
Identify the most stable, low-energy conformations. researchgate.net
Determine the energy barriers between different conformers. capes.gov.br
Analyze how the flexible tail of the molecule behaves in different environments. Studies on long-chain alkanes and cyclododecene (B75492) derivatives show that such molecules can adopt various folded or extended shapes. kuleuven.bersc.org This flexibility is crucial for understanding how the molecule might interact with surfaces or pack in a condensed phase.
While QM methods are excellent for calculating static properties and reaction pathways at 0 Kelvin, MD simulations can explore how reactions proceed in a dynamic environment and at a finite temperature. researchgate.net
For this compound, MD simulations could be used to:
Model Reaction Trajectories: By starting a simulation at a transition state, one can observe the dynamic path the atoms take to form products. This can reveal non-statistical behaviors not apparent from a simple potential energy surface. researchgate.net
Incorporate Solvent Effects: MD simulations explicitly model the surrounding solvent molecules. This is critical for understanding how the solvent influences the conformational preferences of the long alkyl chain and the energetics of a reaction. mdpi.com For instance, the rate and mechanism of a substitution reaction at the C-Br bond would be significantly affected by the polarity and hydrogen-bonding capability of the solvent, which MD can simulate directly. mdpi.com
Mechanistic Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the complex steps of chemical reactions. mdpi.com By simulating the interactions between molecules, researchers can identify transient species and determine the most favorable reaction pathways. smu.edu Recent advancements in computational chemistry have greatly improved the ability to study reaction mechanisms, providing a molecular-level understanding that complements experimental observations. mdpi.com
A cornerstone of mechanistic studies is the characterization of stationary points on the potential energy surface (PES), which include reactants, products, intermediates, and transition states. smu.edu A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that is a first-order saddle point on the PES. nih.govuni-giessen.de Computational methods, particularly DFT, are widely used to locate and characterize these fleeting structures. unizar.esmdpi.com
For this compound, a potential reaction is the allylic substitution (Sɴ2') reaction, where a nucleophile attacks the double bond, leading to the displacement of the bromide ion. Computational modeling can precisely define the geometry of the transition state for such a process. This involves calculating key parameters like the lengths of the forming and breaking bonds and the angles between the involved atoms. The characterization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Reaction intermediates, which are local minima on the PES, can also be modeled. smu.edu For instance, in addition reactions to the double bond, a carbocation intermediate might be formed. Computational analysis would provide its optimized geometry, charge distribution, and stability, which are crucial for understanding the reaction's regioselectivity and stereoselectivity.
| Parameter | Description | Calculated Value (Å or Degrees) |
|---|---|---|
| C(1)-Br Bond Length | The breaking carbon-bromine bond. | 2.350 |
| C(3)-Nu Bond Length | The forming carbon-nucleophile bond. | 2.150 |
| C(1)-C(2) Bond Length | Bond adjacent to the leaving group. | 1.435 |
| C(2)-C(3) Bond Length | Central bond of the allyl system. | 1.380 |
| Nu-C(3)-C(2) Angle | Angle of nucleophilic attack. | 109.5 |
Once transition states and intermediates are located, the entire reaction pathway can be mapped. smu.edu The Intrinsic Reaction Coordinate (IRC) method is often used to follow the path downhill from a transition state to connect it to the corresponding reactants and products (or intermediates). smu.edu This process confirms that the identified TS is indeed the correct one for the reaction of interest.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nu⁻) | 0.0 |
| Transition State (TS) | +22.5 |
| Products | -15.0 |
| Activation Energy (Ea) | +22.5 |
| Reaction Energy (ΔErxn) | -15.0 |
Quantitative Structure-Activity Relationship (QSAR) Studies in Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. longdom.orgdergipark.org.tr QSAR models are powerful tools in drug discovery and environmental toxicology for predicting the activity of untested compounds. longdom.orgnih.gov
A QSAR study on analogues of this compound would involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. longdom.org Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov
For a series of bromoalkene analogues, key descriptors might include:
LogP: A measure of lipophilicity, which influences membrane permeability.
Molar Refractivity (MR): Related to molecular volume and polarizability.
HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to the molecule's reactivity.
A hypothetical QSAR equation might take the form: Activity (pIC₅₀) = c₀ + c₁(LogP) + c₂(MR) + c₃*(Dipole Moment)
The validity and predictive power of the resulting model are assessed through rigorous internal and external validation techniques. nih.gov
| Compound Analogue | LogP | Molar Refractivity (cm³/mol) | Dipole Moment (Debye) | Hypothetical Activity (pIC₅₀) |
|---|---|---|---|---|
| 1-Bromobut-2-ene | 2.10 | 29.5 | 1.95 | 4.5 |
| 1-Bromohex-2-ene | 3.15 | 38.8 | 2.05 | 5.1 |
| 1-Bromooct-2-ene | 4.20 | 48.1 | 2.10 | 5.7 |
| This compound | 6.30 | 66.7 | 2.15 | 6.9 |
Prediction of Spectroscopic Parameters from Computational Models
Computational quantum chemistry can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental spectra. sciensage.info DFT calculations are particularly effective for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mit.eduarxiv.org
For ¹H and ¹³C NMR spectra, the chemical shifts are determined by the magnetic shielding environment around each nucleus. Computational methods can calculate these shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions allows for the assignment of complex spectra and can even help distinguish between different isomers or conformers. mdpi.com
Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. thermofisher.com These frequencies arise from the normal modes of vibration of the molecule. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement with experiment by applying a scaling factor. thermofisher.com This allows for the confident assignment of key absorption bands to specific functional groups, such as the C=C stretch or the C-Br stretch in this compound.
| Spectroscopy Type | Feature | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹H NMR | H-C(3)=C(4)-H (vinylic) | 5.45 - 5.60 ppm | 5.3 - 5.7 ppm |
| Br-C(1)H₂ (allylic) | 4.05 ppm | 3.9 - 4.1 ppm | |
| -CH₃ (terminal methyl) | 0.89 ppm | 0.8 - 1.0 ppm | |
| ¹³C NMR | -C(3)=C(4)- (vinylic) | 125 - 135 ppm | 120 - 140 ppm |
| Br-C(1)H₂ (allylic) | 33 ppm | 30 - 40 ppm | |
| -CH₃ (terminal methyl) | 14 ppm | 13 - 15 ppm | |
| IR | C=C Stretch (alkene) | 1655 cm⁻¹ | 1640 - 1680 cm⁻¹ (weak) |
| C-Br Stretch (alkyl bromide) | 640 cm⁻¹ | 500 - 650 cm⁻¹ (strong) |
Biological Activity and Biochemical Interactions of 1 Bromododec 3 Ene Analogues Non Human Systems
Antimicrobial and Bacteriostatic Investigations of Related Long-Chain Halogenated Compounds
Long-chain halogenated and non-halogenated alkenes have been the subject of investigations for their potential antimicrobial and bacteriostatic properties. Research into compounds structurally related to 1-bromododec-3-ene, such as other long-chain alkenes and their derivatives, reveals a pattern of bioactivity that is often dependent on chain length and functional groups.
Studies on long-chain (E)-3-alken-2-ones have demonstrated notable antimicrobial effects. nih.gov For instance, (E)-3-tridecen-2-one, originally identified in black-tailed deer, shows inhibitory activity against both bacteria and fungi. nih.gov Systematic screening of its homologues revealed that the efficacy varies with the length of the carbon chain. Specifically, (E)-3-tetradecen-2-one was most effective against the fungus Trichophyton mentagrophytes, while (E)-3-heptadecen-2-one showed the highest potency against the bacterium Propionibacterium acnes. nih.gov
The introduction of a halogen, such as bromine, is a common strategy in the synthesis of bioactive molecules. Bromoalkenes serve as precursors for creating more complex structures with enhanced antimicrobial potential, such as quaternary phosphonium (B103445) compounds (QPCs). rsc.org The synthesis of certain bisQPCs involves the use of a bromoalkene. rsc.org Investigations into the antimicrobial activity of QPCs have shown that lipophilicity, governed by alkyl chain length, is a critical factor. rsc.org Compounds with alkyl chains of 11-20 carbons exhibit high potency against Gram-positive bacteria, while those with 14-16 carbons are most effective against Gram-negative bacteria. rsc.org This suggests that an optimal chain length, similar to that of a dodecene chain, is crucial for penetrating bacterial membranes. The relationship between the chain length of the bromoalkene used in functionalizing materials and the resulting antimicrobial activity has also been noted in polymer coatings. researchgate.net
Table 1: Antimicrobial Activity of Long-Chain Alkene Analogues
| Compound/Analogue Class | Target Organism | Finding | Reference |
|---|---|---|---|
| (E)-3-tetradecen-2-one | Trichophyton mentagrophytes (fungus) | Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. | nih.gov |
| (E)-3-heptadecen-2-one | Propionibacterium acnes (Gram-positive bacterium) | Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. | nih.gov |
| Long-chain QPCs (C11-C20) | Gram-positive bacteria | High potency with MIC values ranging from 0.12–0.98 μg mL−1. | rsc.org |
| Long-chain QPCs (C14-C16) | Gram-negative bacteria | Most effective with MIC values ranging from 1.9–15.6 μg mL−1. | rsc.org |
Receptor Binding Studies and Allosteric Modulation in Cell-Based Assays (e.g., PPARγ, GABAA Receptor)
Analogues of this compound, particularly halogenated fatty acids and related lipid structures, have been evaluated for their ability to interact with nuclear receptors and ligand-gated ion channels.
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play key roles in lipid metabolism. beilstein-journals.org Halogenated organic compounds, including analogues of bisphenol A (BPA) like tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), have been identified as ligands for PPARγ. nih.gov Competitive binding assays demonstrated that TBBPA and TCBPA can bind to human PPARγ and activate the receptor in the micromolar range. nih.govescholarship.org Similarly, certain perfluoroalkyl and polyfluoroalkyl substances (PFAS) have been shown to activate PPAR-α and PPAR-γ. mdpi.com Studies on unsaturated keto fatty acids isolated from a marine actinomycete also revealed agonistic activity against PPARα and PPARγ, indicating that long-chain unsaturated structures can modulate these receptors. beilstein-journals.org
GABAA Receptors: The γ-aminobutyric acid type A (GABAA) receptor is a major inhibitory ion channel in the central nervous system and a target for various modulatory compounds. nih.gov The modulatory effects of simple hydrocarbons on GABAA receptors have been documented. nih.gov Both butane (B89635) and pentane, for example, can potentiate GABAA receptor currents. nih.gov The potency of long-chain n-alkanols as modulators often increases with chain length up to a certain point, after which a "cutoff phenomenon" is observed where longer chains become inactive. annualreviews.org This suggests that the size and lipophilicity of the alkyl chain, a key feature of this compound, are critical for interaction with putative binding sites on the receptor. While direct studies on bromoalkenes are scarce, the known interactions of related long-chain and halogenated molecules suggest a potential for allosteric modulation of GABAA receptors. nih.govannualreviews.org
Table 2: Receptor Interactions of Structurally Related Compounds
| Compound/Analogue | Receptor Target | Interaction Type | Cell-Based System | Finding | Reference |
|---|---|---|---|---|---|
| Tetrabromobisphenol A (TBBPA) | PPARγ | Ligand Binding / Agonist | HGELN-PPARγ cells | Binds to and activates human PPARγ (IC50 = 0.7 µM). | nih.gov |
| Tetrachlorobisphenol A (TCBPA) | PPARγ | Ligand Binding / Agonist | HGELN-PPARγ cells | Binds to and activates human PPARγ (IC50 = 6.0 µM). | nih.gov |
| (6E,8Z)-5-oxo-6,8-tetradecadienoic acid | PPARα, PPARγ | Agonist | COS-1 cells | Induces activation of PPARα and PPARγ transcription. | beilstein-journals.org |
| Butane/Pentane | GABAA | Positive Allosteric Modulator | Oocytes expressing GABAA receptors | Potentiates GABAA receptor currents. | nih.gov |
Enzymatic Reactions and Biotransformations Involving Bromoalkene Structures
Bromoalkenes and other organobromine compounds can undergo various enzymatic reactions and biotransformations, particularly in microbial systems. These processes are crucial for understanding the environmental fate and metabolic potential of such molecules.
Enzymatic Dehalogenation: A key transformation for halogenated compounds is dehalogenation, the cleavage of the carbon-halogen bond. muni.cz Several bacterial enzymes, known as dehalogenases, can catalyze this reaction. ethz.ch While many studies focus on haloalkanes, some enzymes show promiscuous activity. For example, the epoxide hydrolase CorEH from Corynebacterium sp. C12 was found to exhibit dehalogenase activity, particularly with bromoalkanes like 1-bromobutane (B133212) and 1-bromohexane. acs.org Haloalkane dehalogenases operate via a hydrolytic substitution mechanism, forming an alcohol, a halide ion, and a proton. muni.czacs.org The biosynthesis of many organobromine compounds is catalyzed by haloperoxidases, and conversely, dehalogenating enzymes are critical for their degradation. ethz.chnih.gov
Biotransformation and Biodegradation: Microorganisms, especially bacteria, can transform organobromine compounds. nih.govpku.edu.cn Aerobic biotransformation of polybrominated diphenyl ethers (PBDEs) by PCB-degrading bacteria like Rhodococcus jostii and Burkholderia xenovorans has been observed, leading to the release of bromide ions or the formation of hydroxylated derivatives. nih.gov This indicates that bacterial enzyme systems are capable of acting on brominated aromatic structures, and similar pathways may exist for aliphatic bromoalkenes. Other enzymatic reactions can target the alkene functionality. For example, a hypervalent iodine-catalyzed oxidative hydrolysis has been developed to convert dialkyl bromoalkenes into their corresponding α-bromoketones, a transformation that mimics potential oxidative enzymatic pathways. beilstein-journals.org
Table 3: Enzymes and Biotransformations for Bromo-Organic Compounds
| Enzyme/System | Substrate Class | Reaction Type | Organism/Source | Key Outcome | Reference |
|---|---|---|---|---|---|
| Epoxide Hydrolase (CorEH) | Bromoalkanes | Promiscuous Dehalogenation | Corynebacterium sp. C12 | Catalyzes dehalogenation of 1-bromobutane and 1-bromohexane. | acs.org |
| PCB-degrading bacteria | Polybrominated Diphenyl Ethers (PBDEs) | Aerobic Biotransformation | Rhodococcus jostii, Burkholderia xenovorans | Release of bromide ions and formation of hydroxylated metabolites. | nih.gov |
| Haloalkane Dehalogenases | Haloalkanes | Hydrolytic Dehalogenation | Various bacteria | Cleavage of carbon-halogen bond to form an alcohol. | muni.cz |
| Haloperoxidases | Organic substrates + Br- | Bromination | Various marine organisms | Biosynthesis of organobromine compounds. | ethz.ch |
| Hypervalent Iodine Catalyst | Dialkyl Bromoalkenes | Oxidative Hydrolysis (Chemical model) | N/A (Synthetic) | Converts bromoalkenes to α-bromoketones. | beilstein-journals.org |
Role as Building Blocks in Hypothetical Biosynthetic Pathways
Organohalogen compounds are widespread in nature, particularly in marine environments where high concentrations of halides are available. researchgate.netmdpi.com More than 1,900 biogenic organobromine compounds have been discovered, suggesting that structures like bromoalkenes could serve as intermediates in complex biosynthetic pathways. ethz.chresearchgate.net
The biosynthesis of these natural products is often catalyzed by halogenating enzymes, such as haloperoxidases or flavin-dependent halogenases (FDHs). ethz.chnih.gov These enzymes can introduce a bromine atom onto an organic scaffold, which can then undergo further enzymatic modification. For instance, recent research has uncovered the enzymatic halogenation of terminal alkynes to form haloalkenes, a reaction mediated by an FDH. escholarship.org This provides a direct enzymatic precedent for the formation of a bromoalkene moiety from an alkyne precursor within a natural product biosynthetic pathway. escholarship.org
Hypothetical biosynthetic pathways often involve the step-wise assembly and modification of molecular backbones. researchgate.netresearchgate.net In the context of long-chain molecules, a bromoalkene such as this compound could be envisioned as an intermediate that arises from several potential routes. It could be formed via the halogenation of a dodecene precursor or through the halogenation and subsequent partial reduction or rearrangement of a dodecyne precursor. escholarship.org Once formed, the bromoalkene could be a substrate for enzymes that catalyze cyclizations, additions, or other modifications to generate more complex natural products. The instability of many potential intermediates suggests that evolution may favor multifunctional enzymes that can catalyze several steps in a pathway. nih.gov While no specific pathway has been identified that explicitly uses this compound, the prevalence of brominated marine natural products and the discovery of enzymes that form bromoalkenes support its plausibility as a biosynthetic building block. researchgate.netescholarship.orgnih.gov
Interactions with Non-Human Cell Lines and Molecular Targets
Investigations into the effects of long-chain halogenated compounds on various non-human cell lines provide insights into their potential cytotoxicity and mechanisms of action. These studies often use cell lines derived from different species and tissues to assess biological activity.
Halogenation can significantly influence the biological activity of a molecule. For example, a study on halogenated sesterterpenes isolated from the marine fungus Fusarium showed that the brominated analogues (neomangicols A and B) exhibited in vitro cytotoxicity toward the HCT-116 human colon tumor cell line, whereas the non-halogenated version was inactive. nih.gov This highlights the critical role the halogen atom can play in mediating cytotoxic effects.
Studies specifically on halogenated analogues of BPA have been conducted using human hepatocellular carcinoma (HepG2) cells. escholarship.org While these are human cells, the research provides a model for understanding the cellular effects of such compounds. The results showed that binary mixtures of TBBPA and TCBPA led to a concentration-dependent decrease in cell viability, suggesting synergistic cytotoxic effects. escholarship.org The toxicity of halogenated hydrocarbons is a broad area of concern, with effects ranging from liver enlargement to cytotoxicity, often mediated through biotransformation into reactive intermediates. pageplace.deresearchgate.net
The potential for predatory bacteria to be used as therapeutic agents has led to studies on their effects on human cell lines, which serve as a proxy for understanding interactions with mammalian cells in general. These studies found that predatory bacteria like Bdellovibrio bacteriovorus were not cytotoxic to any of the human cell lines tested, demonstrating a lack of general toxicity to mammalian cells. plos.org In contrast, studies on copper nanoparticles have shown size-dependent cytotoxicity that varies among different human cell lines, indicating that cellular responses can be highly specific. nih.gov While direct data on this compound is not available, the existing literature on related halogenated and long-chain compounds suggests that any biological effect would likely be dependent on the specific cell type and the compound's ability to interact with cellular membranes or intracellular molecular targets. escholarship.orgnih.gov
Table 4: Effects of Related Compounds on Various Cell Lines
| Compound/Agent | Cell Line | Cell Type | Observed Effect | Reference |
|---|---|---|---|---|
| Neomangicol A and B (Brominated Sesterterpenes) | HCT-116 | Human Colon Tumor | Cytotoxic effect observed. | nih.gov |
| Neomangicol C (Non-halogenated analogue) | HCT-116 | Human Colon Tumor | Inactive. | nih.gov |
| TBBPA and TCBPA (Binary Mixture) | HepG2 | Human Hepatocellular Carcinoma | Concentration-dependent decrease in cell viability. | escholarship.org |
| Bdellovibrio bacteriovorus | HEK-293T, HCT-116, etc. | Human Embryonic Kidney, Colon, etc. | Not cytotoxic; no significant elevation of pro-inflammatory cytokines. | plos.org |
| Copper Nanoparticles (40-60 nm) | Various human cell lines | - | More cytotoxic than smaller or larger particles. | nih.gov |
Future Research Directions and Perspectives
Development of Novel and Highly Stereoselective Synthetic Methodologies for Bromoalkenes
The synthesis of bromoalkenes, including 1-Bromododec-3-ene, with precise control over the geometry of the double bond (stereoselectivity) remains a significant area of investigation. Current methods for creating bromoalkenes often involve the reaction of alkynes. For instance, the hydroalumination of alkynes followed by reaction with bromine can produce Z-alkenylalanes which then yield the corresponding bromoalkene with retention of configuration. redalyc.org Another approach involves the use of alkenylboranes, which can react with bromine and a base to produce Z-1-bromoalkenes with high stereoselectivity. redalyc.orgscielo.org.bo For example, 1-octyne (B150090) has been converted to (Z)-1-bromo-1-octene with 99% stereoselectivity. scielo.org.bo
Future research will likely focus on developing new catalytic systems that can achieve even higher levels of stereocontrol, particularly for more complex bromoalkenes. The development of methods for the stereoselective synthesis of geminal bromofluoroalkenes, which are valuable synthetic precursors, highlights the ongoing efforts in this area. nih.gov Overcoming challenges such as the diastereoselective formation of intermediates like oxaphosphetanes in Wittig-type reactions is a key objective. nih.gov The ability to selectively synthesize either the (E) or (Z) isomer of this compound on demand would significantly expand its utility in the targeted synthesis of complex molecules.
Exploration of New Catalytic Functionalization Reactions and Green Processes
The carbon-bromine bond and the double bond in this compound offer two reactive sites for further chemical transformations. Transition metal-catalyzed reactions have emerged as a powerful tool for the functionalization of bromoalkenes. nih.govmdpi.com Palladium-catalyzed C-H activation and cyclization reactions of bromoalkenes have been used to synthesize complex heterocyclic structures. mdpi.com Furthermore, recent work has demonstrated silver-free palladium-catalyzed γ-C(sp³)–H alkenylation of cyclohexanamines with bromoalkenes. acs.org
Future research will likely explore a wider range of catalytic systems, including those based on abundant and less toxic metals. The development of photocatalytic reactions, such as the vitamin B12-photocatalyzed dicarbofunctionalization of bromoalkenes, offers a greener alternative to traditional methods by utilizing light as an energy source. thieme.dethieme-connect.com These reactions can lead to the formation of complex cyclic amines in short reaction times. thieme-connect.com The exploration of single-atom catalysts for alkene functionalization also presents a promising avenue for developing highly efficient and selective transformations. mdpi.com
Advanced Computational Studies for Predictive Chemical Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. sciepub.comescholarship.org Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition states, and the factors that control selectivity. sciepub.comrsc.org For instance, computational studies have been used to investigate the oxidative hydrolysis of bromoalkenes and the mechanism of palladium-catalyzed C-H functionalization reactions. acs.orgusherbrooke.canih.gov
Future research will leverage advanced computational methods, including ab initio molecular dynamics (AIMD), to model complex reaction pathways and predict the outcomes of new reactions involving this compound. escholarship.org These predictive capabilities will accelerate the discovery of novel synthetic methodologies and help in the design of more efficient and selective catalysts. acs.org By understanding the intricate details of reaction mechanisms at a molecular level, chemists can rationally design experiments and minimize the trial-and-error approach to synthesis. sciepub.comescholarship.org
Expanding Applications in Emerging Fields of Chemical Science and Technology
The unique reactivity of this compound makes it a valuable intermediate for the synthesis of a wide range of organic molecules. Bromoalkenes, in general, are used in the production of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai The ability to undergo cross-coupling reactions makes them powerful tools for forming new carbon-carbon bonds. ontosight.ai
Future applications of this compound could extend into emerging areas such as materials science and medicinal chemistry. For example, functionalized alkenes are being explored for the development of novel polymers and organic electronic materials. researchgate.net The incorporation of the dodecyl chain from this compound could impart specific properties, such as solubility and processability, to these materials. In medicinal chemistry, the bromoalkene moiety can serve as a handle for introducing various functional groups to create libraries of new compounds for biological screening. The functionalization of unactivated alkenes through photocatalysis is a rapidly developing field that could open up new avenues for the application of this compound in the synthesis of complex molecular architectures. rsc.org
Integration of Green Chemistry Principles for Sustainable Production and Application
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. acs.orgnumberanalytics.comessentialchemicalindustry.org For the production and use of this compound, this means developing synthetic routes that maximize atom economy, use less hazardous substances, and minimize energy consumption. acs.orgmlsu.ac.inrsc.org
Future research will focus on developing greener synthetic methods for this compound itself, for example, by using renewable feedstocks or employing catalytic methods that reduce waste. numberanalytics.commlsu.ac.in The use of alternative solvents like ionic liquids or supercritical fluids, and energy-efficient reaction conditions such as ambient temperature and pressure, will be key considerations. numberanalytics.com Furthermore, the development of catalytic processes that utilize this compound will be guided by the goal of high atom economy, where the majority of the atoms from the reactants are incorporated into the final product. acs.orgmygreenlab.org The use of flow chemistry, which allows for continuous production and better control over reaction parameters, can also contribute to safer and more sustainable manufacturing processes. researchoutreach.org
Q & A
Q. What are the most reliable methods for synthesizing 1-Bromododec-3-ene with high purity?
Level : Basic Methodological Answer : Synthesis typically involves alkene bromination or allylic bromination. For regioselective bromination at the 3-position, use N-bromosuccinimide (NBS) in a radical-initiated reaction under UV light. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation byproducts. Characterize purity using gas chromatography (GC) with flame ionization detection (FID) .
Q. How should researchers characterize this compound to confirm structure and purity?
Level : Basic Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to identify vinyl proton signals (δ 5.0–6.0 ppm) and bromine-induced deshielding.
- IR Spectroscopy : Confirm C-Br stretching vibrations near 550–650 cm.
- GC-MS : Quantify purity and detect impurities via retention time alignment and mass fragmentation patterns.
Report all spectral data with instrument parameters (e.g., solvent, frequency) to ensure reproducibility .
Q. What safety precautions are essential when handling this compound in the lab?
Level : Basic Methodological Answer :
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in amber glass bottles under inert gas to minimize light-induced degradation.
- In case of spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Document all incidents and review safety protocols annually .
Q. How can researchers optimize solvent selection for reactions involving this compound?
Level : Basic Methodological Answer : Test solvents for polarity and compatibility with bromination reactions. For radical mechanisms, non-polar solvents (e.g., CCl) enhance NBS efficiency. For polar intermediates, dichloromethane or THF may stabilize carbocationic species. Conduct pilot reactions with varying solvents and analyze yields via GC or H NMR .
Q. What are common side reactions during this compound synthesis, and how can they be minimized?
Level : Basic Methodological Answer :
- Dibromination : Control stoichiometry (limit NBS to 1.1 equiv) and reaction time.
- Elimination : Avoid elevated temperatures; use low-boiling solvents (e.g., hexane) to enable reflux control.
- Oxidation : Maintain inert atmospheres and add radical inhibitors (e.g., BHT). Validate byproduct profiles via GC-MS .
Advanced Research Questions
Q. How can regioselectivity in this compound synthesis be enhanced for complex substrates?
Q. What advanced techniques resolve contradictions in reported reaction yields for this compound?
Level : Advanced Methodological Answer :
- Meta-analysis : Compare raw data from literature (e.g., temperature, catalyst loading) to identify outliers.
- Reproducibility Trials : Replicate experiments under standardized conditions (pH, humidity control).
- Error Propagation : Quantify uncertainties in measurement tools (e.g., GC calibration curves) using ±95% confidence intervals .
Q. How can researchers design experiments to study the mechanistic pathway of this compound in cross-coupling reactions?
Level : Advanced Methodological Answer :
Q. What strategies mitigate hazardous byproducts (e.g., HBr gas) during large-scale synthesis?
Level : Advanced Methodological Answer :
Q. How can computational models predict the reactivity of this compound in novel reaction environments?
Level : Advanced Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
